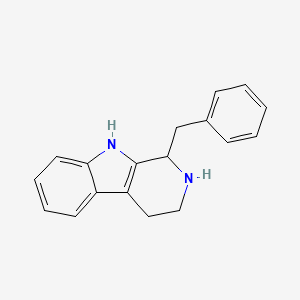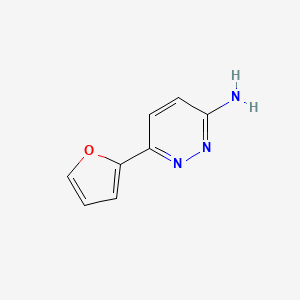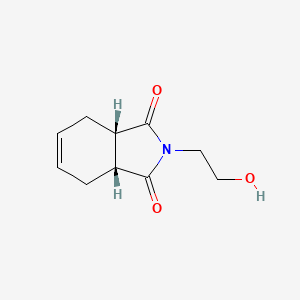
(3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
描述
(3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, also known as thalidomide, is a medication that was originally developed in the 1950s as a sedative and anti-nausea drug. However, it was later discovered that thalidomide had teratogenic effects, causing severe birth defects in the children of women who took the drug during pregnancy. Despite this, thalidomide has since been found to have a number of other medicinal uses, particularly in the treatment of certain cancers and autoimmune diseases.
作用机制
The exact mechanism of action of (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is not fully understood, but it is believed to involve several different pathways. One of the main mechanisms of action is thought to be the inhibition of the production of certain cytokines, which are involved in the inflammatory response. Thalidomide is also believed to inhibit the activity of certain enzymes that are involved in the growth of new blood vessels, which is important in the treatment of cancer.
Biochemical and Physiological Effects:
Thalidomide has a number of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory effects. Thalidomide has been found to inhibit the production of certain cytokines, such as tumor necrosis factor alpha (TNF-alpha), which are involved in the inflammatory response. Thalidomide has also been found to inhibit the activity of certain enzymes that are involved in the growth of new blood vessels, which is important in the treatment of cancer. Additionally, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been found to have immunomodulatory effects, meaning that it can help to regulate the immune system, which is important in the treatment of autoimmune diseases.
实验室实验的优点和局限性
Thalidomide has a number of advantages and limitations for lab experiments. One of the main advantages is that it has been extensively studied and is well-characterized, meaning that researchers have a good understanding of its properties and mechanisms of action. Additionally, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been found to have a number of potential medical uses, which makes it a valuable tool for researchers studying these conditions. However, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione also has a number of limitations, including its teratogenic effects, which make it unsuitable for use in certain experiments involving pregnant animals or cells. Additionally, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can be difficult to work with due to its low solubility and stability, which can make it challenging to prepare and handle in the lab.
未来方向
There are a number of future directions for research on (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione. One area of interest is the development of new (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione derivatives that have improved properties, such as increased solubility and stability. Additionally, researchers are interested in exploring the potential use of (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in combination with other drugs for the treatment of cancer and autoimmune diseases. Finally, there is ongoing research into the mechanisms of action of (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, which could lead to the development of new drugs that target similar pathways.
科学研究应用
Thalidomide has been extensively studied for its potential use in the treatment of various medical conditions, including cancer, autoimmune diseases, and inflammatory disorders. In particular, (3Ar,7as)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been found to have anti-angiogenic properties, meaning that it can inhibit the growth of new blood vessels, which is important in the treatment of cancer. Thalidomide has also been found to have immunomodulatory effects, meaning that it can help to regulate the immune system, which is important in the treatment of autoimmune diseases.
属性
IUPAC Name |
(3aS,7aR)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADHZSVGNCOQU-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38772-50-8 | |
| Record name | NSC59006 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



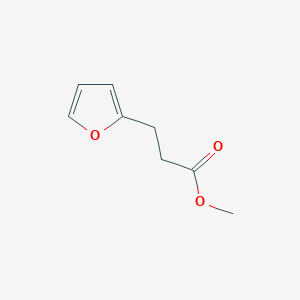
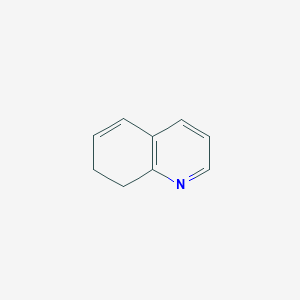
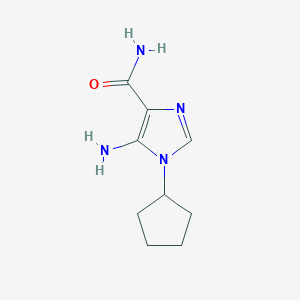
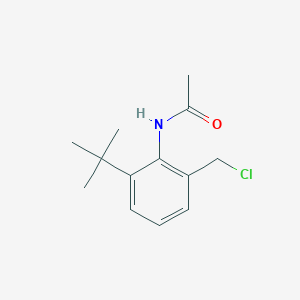
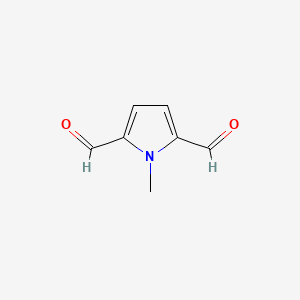
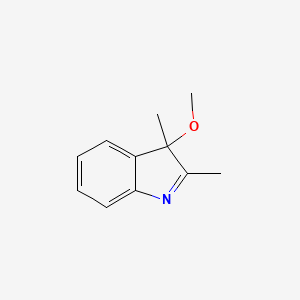

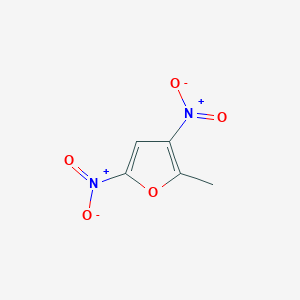
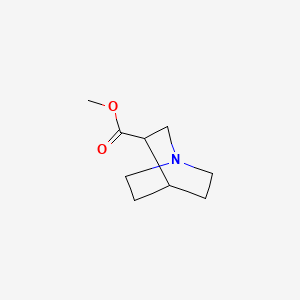
![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
